molecular formula C11H20F2N2O2 B7968511 tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate

tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate

Cat. No.: B7968511
M. Wt: 250.29 g/mol
InChI Key: NKZAURCCIRADBM-UHFFFAOYSA-N
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Description

tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H20F2N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both fluorine and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate typically involves the reaction of 4,4-difluoropiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4,4-difluoropiperidine+tert-butyl chloroformatetert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate\text{4,4-difluoropiperidine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4,4-difluoropiperidine+tert-butyl chloroformate→tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable building block in drug discovery.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for the synthesis of compounds with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, which can enhance binding affinity and specificity. The carbamate group can also participate in covalent bonding with target proteins, leading to the formation of stable complexes.

Comparison with Similar Compounds

  • tert-Butyl (3,3-difluoropiperidin-4-yl)(methyl)carbamate
  • tert-Butyl (4,4-difluoropiperidin-3-yl)carbamate
  • tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate

Comparison:

  • tert-Butyl (3,3-difluoropiperidin-4-yl)(methyl)carbamate differs in the position of the fluorine atoms and the presence of a methyl group, which can affect its reactivity and biological activity.
  • tert-Butyl (4,4-difluoropiperidin-3-yl)carbamate is structurally similar but lacks the methyl group, which can influence its solubility and interaction with molecular targets.
  • tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate has fluorine atoms at different positions, which can alter its chemical properties and potential applications.

Conclusion

tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the synthesis of complex molecules, the study of biological systems, and the development of new pharmaceuticals and industrial chemicals.

Properties

IUPAC Name

tert-butyl N-[(4,4-difluoropiperidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-8-6-14-5-4-11(8,12)13/h8,14H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZAURCCIRADBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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